molecular formula C14H16N2S2 B5712182 N-PHENETHYL-N'-(2-THIENYLMETHYL)THIOUREA

N-PHENETHYL-N'-(2-THIENYLMETHYL)THIOUREA

Cat. No.: B5712182
M. Wt: 276.4 g/mol
InChI Key: NGFPILQBEUNZPU-UHFFFAOYSA-N
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Description

N-Phenethyl-N'-(2-Thienylmethyl)thiourea is a synthetic thiourea derivative of significant interest in medicinal chemistry and drug discovery research. Thiourea derivatives are recognized as privileged scaffolds in organic synthesis due to their diverse biological activities . This compound features a phenethyl group and a thienylmethyl group attached to the thiourea core, a structure designed to explore structure-activity relationships in pharmacological studies. Research into analogous thiourea compounds has demonstrated a wide spectrum of potential biological applications, including antimicrobial , antioxidant , anticancer , and anti-parasitic activities . Specifically, such derivatives have shown promise as inhibitors of tyrosinase and have exhibited potent in vitro activity against parasites like Leishmania amazonensis . The mechanism of action for thiourea derivatives often involves interaction with enzymatic targets; for instance, some act as tyrosinase inhibitors , while their antibacterial efficacy may be linked to binding with amino acid residues in the active site of bacterial enzymes . The presence of sulfur and nitrogen atoms in the thiourea moiety provides ligating centers that can coordinate with various metal ions, forming stable metal complexes with potential applications in developing new antimicrobial agents . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylethyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S2/c17-14(16-11-13-7-4-10-18-13)15-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFPILQBEUNZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N Phenethyl N 2 Thienylmethyl Thiourea and Its Analogues

General Principles of N,N'-Disubstituted Thiourea (B124793) Synthesis

The construction of the thiourea backbone can be achieved through several reliable synthetic routes. These methods offer flexibility in introducing a wide array of substituents onto the nitrogen atoms, allowing for the creation of both symmetrical and unsymmetrical thiourea derivatives.

Nucleophilic Addition Reactions of Isothiocyanates with Amines

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate. semanticscholar.org This reaction is highly efficient and typically proceeds under mild conditions. google.com The general mechanism involves the attack of the lone pair of electrons on the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the stable thiourea product.

The reaction is generally carried out in an inert organic solvent, such as dichloromethane (B109758) or ethyl acetate, at temperatures ranging from 10 to 40 °C. google.com The versatility of this method lies in the commercial availability and ease of synthesis of a vast number of isothiocyanates and amines, enabling the preparation of a large library of thiourea derivatives. mdpi.com For unsymmetrical thioureas, a monosubstituted amine is reacted with a monosubstituted isothiocyanate. analis.com.my The reaction's progress can often be monitored by simple analytical techniques, and the product can usually be isolated through filtration or evaporation of the solvent. organic-chemistry.org

Alternative Synthetic Routes for Thiourea Formation

One notable alternative involves the use of carbon disulfide (CS₂) . In this approach, an amine reacts with carbon disulfide, often in an aqueous medium or in a solvent like DMSO, to form a dithiocarbamate (B8719985) salt intermediate. organic-chemistry.orgnih.gov This intermediate can then react with a second amine to yield the unsymmetrical thiourea. This method is particularly useful for the one-pot synthesis of both symmetrical and unsymmetrical thioureas directly from amines. organic-chemistry.orgnih.gov

Another classical method employs thiophosgene (CSCl₂) . Thiophosgene reacts with two equivalents of an amine to produce a symmetrical thiourea, or sequentially with two different amines to afford an unsymmetrical derivative. semanticscholar.org However, due to the high toxicity and hazardous nature of thiophosgene, its use is generally limited.

More contemporary methods include the use of thioacylating agents like 1,1'-thiocarbonyldiimidazole . This stable, solid reagent reacts with amines to form thioureas and is a safer alternative to thiophosgene. nih.gov Additionally, methods starting from other thiourea derivatives, such as the debenzoylation of N-benzoylthioureas, have been developed to access mono- and N,N'-disubstituted thioureas. researchgate.net

Specific Synthetic Approaches for N-PHENETHYL-N'-(2-THIENYLMETHYL)THIOUREA

The synthesis of this compound is most logically achieved through the nucleophilic addition reaction between phenethyl isothiocyanate and 2-(aminomethyl)thiophene (also known as 2-thenylamine). This reaction follows the general principle outlined in section 2.1.1.

In a typical procedure, equimolar amounts of phenethyl isothiocyanate and 2-(aminomethyl)thiophene would be dissolved in a suitable anhydrous organic solvent, such as dichloromethane, ethyl acetate, or acetonitrile. google.comanalis.com.my The reaction mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography to yield the pure this compound. While this specific reaction is not explicitly detailed in the surveyed literature, it represents the most direct and standard synthetic route based on established chemical principles for this class of compounds.

Rational Design and Synthesis of this compound Derivatives for Structural Diversification

To explore the structure-activity relationships of this compound, chemists can synthesize a variety of derivatives by modifying either the phenethyl or the 2-thienylmethyl moiety. This structural diversification is crucial for optimizing the compound's properties for various applications.

Modifications on the Phenethyl Moiety

The phenethyl group offers several positions for modification to generate a library of analogues. A common strategy involves introducing substituents on the phenyl ring. The synthesis of these derivatives would follow the same general reaction of a substituted phenethyl isothiocyanate with 2-(aminomethyl)thiophene.

Substituents can be introduced on the aromatic ring of the N-phenethyl moiety to modulate electronic and steric properties. For example, the synthesis of N-(substituted-phenethyl) normetazocine derivatives has been reported with various substituents at the ortho, meta, and para positions of the phenyl ring. nih.gov These modifications can influence the biological activity of the resulting compounds. semanticscholar.orgnih.gov

Below is a table illustrating potential derivatives with modifications on the phenethyl moiety.

Derivative NameR1 (Phenethyl Moiety)Starting AmineStarting Isothiocyanate
N-(4-Fluorophenethyl)-N'-(2-thienylmethyl)thiourea4-Fluorophenethyl2-(Aminomethyl)thiophene4-Fluorophenethyl isothiocyanate
N-(4-Chlorophenethyl)-N'-(2-thienylmethyl)thiourea4-Chlorophenethyl2-(Aminomethyl)thiophene4-Chlorophenethyl isothiocyanate
N-(4-Methylphenethyl)-N'-(2-thienylmethyl)thiourea4-Methylphenethyl2-(Aminomethyl)thiophene4-Methylphenethyl isothiocyanate
N-(4-Methoxyphenethyl)-N'-(2-thienylmethyl)thiourea4-Methoxyphenethyl2-(Aminomethyl)thiophene4-Methoxyphenethyl isothiocyanate

Derivatization of the 2-Thienylmethyl Moiety

The 2-thienylmethyl portion of the molecule can also be modified to create a range of analogues. This can be achieved by using substituted 2-(aminomethyl)thiophenes in the reaction with phenethyl isothiocyanate. The thiophene (B33073) ring can be substituted at various positions, most commonly at the 3, 4, or 5-positions.

For instance, the synthesis of N-(methoxycarbonylthienylmethyl)thioureas has been accomplished through a multi-step sequence starting from methylthiophenecarboxylic esters. nih.gov This demonstrates that functional groups can be incorporated into the thiophene ring to produce diverse thiourea derivatives.

The following table showcases potential derivatives with modifications on the 2-thienylmethyl moiety.

Derivative NameR2 (Thienylmethyl Moiety)Starting AmineStarting Isothiocyanate
N-Phenethyl-N'-(5-chloro-2-thienylmethyl)thiourea5-Chloro-2-thienylmethyl2-(Aminomethyl)-5-chlorothiophenePhenethyl isothiocyanate
N-Phenethyl-N'-(5-bromo-2-thienylmethyl)thiourea5-Bromo-2-thienylmethyl2-(Aminomethyl)-5-bromothiophenePhenethyl isothiocyanate
N-Phenethyl-N'-(3-methyl-2-thienylmethyl)thiourea3-Methyl-2-thienylmethyl2-(Aminomethyl)-3-methylthiophenePhenethyl isothiocyanate
N-Phenethyl-N'-(5-acetyl-2-thienylmethyl)thiourea5-Acetyl-2-thienylmethyl2-(Aminomethyl)-5-acetylthiophenePhenethyl isothiocyanate

Chemical Transformations at the Thiourea Core

The thiourea moiety within N-substituted thiourea derivatives, such as this compound, is a versatile functional group capable of undergoing a variety of chemical transformations. Its ambident nucleophilic character, with reactive sites at the sulfur and nitrogen atoms, allows it to be a key precursor in the synthesis of a wide range of heterocyclic compounds. nih.gov These reactions typically involve intramolecular or intermolecular cyclizations, often leading to the formation of stable five- or six-membered rings.

The high electrophilicity and nucleophilicity associated with the carbon and sulfur atoms of the isothiocyanate precursors, from which thioureas are often synthesized, hint at the reactive potential of the thiourea core itself. nih.gov The extended π electron system of the thiourea group makes it a valuable intermediate for constructing more complex molecular architectures. nih.gov

One of the most common transformations of the thiourea core is its use in the Hantzsch thiazole (B1198619) synthesis and related cyclization reactions. For instance, N-substituted thioureas can react with α-haloketones or other bifunctional electrophiles to yield substituted thiazoles. nih.gov The reaction proceeds via initial S-alkylation of the thiourea, followed by intramolecular cyclization and dehydration. The specific outcome of such reactions, including the regioselectivity, can be influenced by the nature of the substituents on the thiourea nitrogens and the reaction conditions. nih.gov

Furthermore, N,N'-disubstituted thioureas serve as key intermediates for the synthesis of other important heterocyclic systems. For example, reaction with dialkyl acetylenedicarboxylates can lead to the formation of thiazolidinone derivatives. mdpi.comnih.gov This transformation involves a cyclization process that expands the utility of the thiourea core beyond simple thiazoles. mdpi.comnih.gov Similarly, reaction with malonic acid in the presence of a dehydrating agent like acetyl chloride can yield thiobarbituric acids. nih.gov

The reactivity of the thiourea core is also demonstrated in its reactions with various electrophilic reagents. For example, treatment with propargyl bromide in an acidic medium can lead to the regioselective formation of 2-imino-3-arylthiazolines. researchgate.net The choice of reaction conditions, such as pH, can be critical in directing the regioselectivity of the cyclization. researchgate.net

The following tables summarize representative chemical transformations involving the thiourea core of analogues of this compound, highlighting the versatility of this functional group in synthetic organic chemistry.

Table 1: Cyclization Reactions of N-Substituted Thioureas to Form Thiazole Derivatives

Thiourea Reactant Electrophilic Reagent Product Reference
N-aryl thioureas α-bromo-1,3-diketones 2-(N-arylamino)-5-acyl-4-methylthiazoles nih.gov
N-(o-chlorophenyl)thiourea 1-(4-methoxyphenyl)butane-1,3-dione (brominated in situ) 2-(N-acylimino)-3-N-aryl-4-methylthiazoles nih.gov
N-(5,6,7,8-tetrahydronaphth-1-yl)-N'-butyl-thiourea Propargyl bromide 2-butylimino-3-arylthiazolines researchgate.net
N-(2-Aminophenyl)thioureas BOP reagent 2-aminobenzimidazoles researchgate.net

Table 2: Synthesis of Other Heterocycles from N,N'-Disubstituted Thioureas

Thiourea Reactant Reagent Product Reference
N,N'-disubstituted thioureas based on quinolone Dialkyl acetylenedicarboxylates Thiazolidinone derivatives mdpi.comnih.gov
N-(4/6-substituted-benzothiazol-2-yl)-N'-(phenyl)thioureas Malonic acid, acetyl chloride 1-(4/6-substituted-benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acids nih.gov
Thiourea derivatives with pendant hydroxyl groups Bromoacyl bromides Iminothiozolidinones researchgate.net
Glycosyl thiourea Various electrophiles Iminothiazolidinone derivatives ekb.eg

These examples underscore the synthetic potential of the thiourea core. The specific substituents on the nitrogen atoms, such as the phenethyl and 2-thienylmethyl groups in the title compound, would be expected to influence the reactivity and regiochemical outcomes of these transformations, but the fundamental reaction pathways at the thiourea core would remain accessible.

Advanced Spectroscopic and Structural Characterization Techniques in Thiourea Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of thiourea (B124793) derivatives. In a hypothetical analysis of N-phenethyl-N'-(2-thienylmethyl)thiourea, ¹H and ¹³C NMR would provide crucial information.

¹H NMR would be expected to show distinct signals for the protons of the phenethyl and thienylmethyl groups. The methylene (B1212753) protons of the phenethyl group (adjacent to the phenyl ring and the nitrogen atom) would likely appear as triplets, while the aromatic protons of the phenyl and thiophene (B33073) rings would exhibit characteristic multiplets in the downfield region. The N-H protons of the thiourea moiety would present as broad singlets, and their chemical shifts could be sensitive to solvent and temperature.

¹³C NMR would complement the proton data by identifying all unique carbon atoms. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing significantly downfield (around 180 ppm). The chemical shifts of the aromatic and aliphatic carbons would further confirm the connectivity of the molecular framework.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the precise connectivity between protons and carbons, confirming the N-phenethyl and N'-(2-thienylmethyl) substitution pattern on the thiourea core.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to display several characteristic absorption bands.

The N-H stretching vibrations of the thiourea group would typically be observed in the range of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methylene groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A key absorption is the C=S stretching vibration, which is often found in the region of 700-850 cm⁻¹ and can sometimes be coupled with other vibrations, making its assignment complex. The "thiourea bands," which are mixed vibrations of C-N stretching and N-H bending, would also be present in the fingerprint region (approximately 1400-1600 cm⁻¹), providing further evidence of the thiourea backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment and Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used to assess purity and study conjugation. In a hypothetical UV-Vis spectrum of this compound, one would expect to observe absorption bands corresponding to the π → π* transitions of the phenyl and thiophene aromatic systems. The thiocarbonyl group (C=S) also possesses a characteristic n → π* transition, which is typically weaker and appears at a longer wavelength. The position and intensity of these absorption maxima would be influenced by the solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion peak.

The electron ionization (EI) mass spectrum would be expected to show fragmentation patterns corresponding to the cleavage of the bonds within the molecule. Characteristic fragments would likely include the phenethyl cation, the thienylmethyl cation, and fragments arising from the cleavage of the C-N bonds of the thiourea core. The analysis of these fragments would provide strong corroborating evidence for the proposed structure.

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

If suitable crystals of this compound could be grown, X-ray diffraction analysis would elucidate the conformation of the molecule, such as the rotational angles around the C-N bonds of the thiourea moiety. It would also reveal details about the crystal packing, including any hydrogen bonding networks involving the N-H groups of the thiourea and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the supramolecular chemistry of the compound.

Computational Chemistry and Molecular Modeling Approaches for N Phenethyl N 2 Thienylmethyl Thiourea

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. researchgate.net DFT methods are used to investigate the electronic structure and geometry of molecules, providing a basis for understanding their reactivity and stability. scispace.com These calculations are performed on an isolated molecule, often considered in the gaseous phase, to understand its fundamental characteristics without external influences. researchgate.net

The electronic properties of a molecule are defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krd The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. edu.krddergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. edu.krdajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. dergipark.org.trwuxibiology.com Conversely, a large energy gap indicates higher stability and lower chemical reactivity. edu.krd DFT calculations can precisely compute these energy levels. For instance, studies on various thiourea (B124793) derivatives have used DFT to calculate a range of quantum chemical parameters that correlate with their biological activity. scispace.com The distribution of HOMO and LUMO orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks. dergipark.org.tr

Table 1: Key Quantum Chemical Parameters Derived from DFT

Parameter Description Significance
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's electron-donating ability. edu.krd
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's electron-accepting ability. edu.krd
Energy Gap (ΔE) The energy difference between ELUMO and EHOMO. Indicates chemical reactivity and stability. wuxibiology.com
Ionization Potential (I) The minimum energy required to remove an electron (I = -EHOMO). Measures the tendency to become a positive ion. ajchem-a.com
Electron Affinity (A) The energy released when an electron is added (A = -ELUMO). Measures the tendency to become a negative ion. ajchem-a.com
Chemical Hardness (η) Resistance to change in electron distribution (η = (I-A)/2). A measure of molecular stability. researchgate.net
Electronegativity (χ) The power to attract electrons (χ = (I+A)/2). Determines the direction of charge transfer. edu.krd

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometrical optimization, involves finding the lowest energy conformation of the molecule. researchgate.net For a flexible molecule like N-phenethyl-N'-(2-thienylmethyl)thiourea, which has several rotatable bonds, conformational analysis is performed to identify the various possible spatial arrangements (rotamers) and their relative energies. github.io

Computational methods like DFT are used to optimize the geometry, calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.net The optimized geometry is crucial because calculated properties are highly dependent on the molecular structure. github.io It has been noted in computational studies that calculated bond lengths are often slightly different from experimental X-ray diffraction values; this is because the calculations typically model an isolated molecule in the gas phase, whereas experimental results reflect molecules interacting within a crystal lattice. researchgate.net

Molecular Docking Simulations for Ligand-Macromolecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. farmaciajournal.com This method is essential for understanding how a compound like this compound might interact with a biological target, which is a key step in drug discovery. mdpi.com

Docking simulations place the ligand into the binding site of a receptor and evaluate the potential binding poses. farmaciajournal.com The results provide a detailed picture of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. researchgate.net

For example, in studies of other thiourea derivatives, docking has been used to identify key amino acid residues within a receptor's active site that form crucial hydrogen bonds with the thiourea's N-H groups or the sulfur atom. biointerfaceresearch.com The phenethyl and thienylmethyl groups of the target compound would likely engage in hydrophobic interactions within the binding pocket. By analyzing these binding modes, researchers can understand the structural basis of a compound's potential biological activity. biointerfaceresearch.comresearchgate.net

A primary output of molecular docking is a quantitative score that estimates the binding affinity between the ligand and the receptor. researchgate.net This score, often expressed in units of energy such as kcal/mol, represents the strength of the interaction. ksu.edu.tr A lower (more negative) binding energy score generally indicates a more stable and favorable ligand-receptor complex, suggesting a higher predicted activity. researchgate.net

Docking programs use scoring functions to calculate this binding affinity. researchgate.net These scores allow for the comparison of different compounds and the ranking of their potential efficacy against a specific target. nih.gov For instance, docking studies on N-benzoylthiourea derivatives against the cyclooxygenase-2 (COX-2) enzyme used the rerank score (RS) to predict analgesic activity, with more negative scores correlating to higher predicted potency. researchgate.net

Table 2: Illustrative Data from a Molecular Docking Study

Compound Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Thiourea Derivative A Enoyl-ACP Reductase (FabI) -8.5 TYR156, MET159
Thiourea Derivative B DNA Gyrase B -47.26 ASP73, GLY77, THR165
Thiourea Derivative C BRAF (V600E) Kinase -94.73 CYS532, GLY596, LYS483

This table presents example data from docking studies on various thiourea derivatives to illustrate the type of information generated. farmaciajournal.commdpi.combiointerfaceresearch.comresearchgate.net

Molecular Dynamics Simulations to Investigate Dynamic Ligand-Target Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. jppres.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the stability of the binding pose predicted by docking and to study the flexibility of both the ligand and the receptor. researchgate.net

An MD simulation can reveal whether the key interactions identified in docking are maintained over a period of nanoseconds. jppres.com The stability of the ligand within the binding site is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial docked position. A low and stable RMSD value over the course of the simulation suggests a stable binding mode. jppres.com MD can also be used to study the role of water molecules in the binding site and to calculate more rigorous estimates of binding free energy. researchgate.net Studies on thiourea derivatives have used MD simulations to confirm the stability of the ligand-receptor complex and to ensure that the interactions predicted by docking persist in a dynamic, solvated environment. researchgate.netjppres.com

Structure Activity Relationship Sar Investigations of N Phenethyl N 2 Thienylmethyl Thiourea Derivatives

Elucidation of Key Structural Features Influencing Biological Activity

The thiourea (B124793) core (NH-C(S)-NH) is a critical determinant for the activity of these derivatives. In many biological contexts, the sulfur atom is essential, with the thiourea derivatives consistently showing greater potency than their corresponding urea (B33335) analogs, where the sulfur is replaced by an oxygen atom. researchgate.net Extensive studies on glutamate (B1630785) urea heterodimers predicted that the bioisosteric substitution of the urea oxygen with a sulfur atom would yield a new library of high-affinity ligands, a prediction that was subsequently confirmed through synthesis and biological evaluation. nih.gov This suggests that the thiourea group itself is a crucial pharmacophore, likely involved in key interactions with biological targets. researchgate.netresearchgate.net

The phenethyl moiety also plays a significant role. The two-carbon (ethyl) linker between the phenyl ring and the thiourea nitrogen is considered optimal for activity in certain contexts, such as anti-HIV agents. researchgate.net Studies comparing the antiplatelet activity of N,N'-disubstituted thioureas demonstrated a direct correlation between the length of this alkyl chain and inhibitory activity. The phenethyl-substituted derivative displayed superior inhibitory effects compared to its benzyl (B1604629) (one-carbon linker) or phenyl (no linker) counterparts, underscoring the importance of the spacer's length and flexibility. nih.gov This suggests the phenethyl group correctly positions the phenyl ring for optimal interaction within a specific binding pocket. researchgate.net

Finally, the thienylmethyl group is a key component for interaction with various biological targets. Research on N-aryl-N'-(thiophen-2-yl)thiourea derivatives as agonists for Toll-like receptor 2 (TLR2) has confirmed the importance of the thiophene (B33073) ring in conferring potent bioactivity. nih.gov The heteroaromatic nature of the thiophene ring allows for specific electronic and steric interactions that are crucial for the compound's mechanism of action.

Structural FeatureObservationImplication for ActivitySource(s)
Thiourea Core Replacement of sulfur with oxygen (urea analog) leads to decreased activity.The sulfur atom is critical for target interaction and overall potency. researchgate.netnih.gov
Phenethyl Group The two-carbon ethyl linker is optimal compared to shorter (benzyl) or no linker (phenyl).Provides ideal spacing and flexibility for positioning the phenyl ring in the binding site. researchgate.netnih.gov
Thienylmethyl Group The thiophene ring is a key feature in highly active derivatives.The heteroaromatic ring engages in essential interactions with the biological target. nih.gov

Positional and Substituent Effects on Modulatory Capacity

The biological activity of the N-phenethyl-N'-(2-thienylmethyl)thiourea scaffold can be finely tuned by altering the substituents on both the phenyl and thienyl rings. The nature and position of these substituents can dramatically impact the compound's modulatory capacity.

For the phenyl ring of the phenethyl group, SAR studies have shown that introducing small, electron-withdrawing substituents can be favorable for activity. researchgate.net For example, in the context of anti-HIV activity, substituents like fluorine (F) or chlorine (Cl) can be advantageously placed, particularly at the ortho position of the phenyl ring. researchgate.net In studies of arylthiourea derivatives against Mycobacterium tuberculosis, the presence of para-substituted aryl-alkyl structures was found to result in good inhibition. researchgate.net This indicates that both the electronic properties and the specific location of the substituent are critical for optimizing interactions with the target protein.

Modifications to the thiophene ring are also a key area of SAR exploration. In the development of TLR1/2 agonists, initial hits based on a 1-phenyl-3-(thiophen-2-yl)urea structure were chemically optimized, leading to compounds with significantly improved bioactivity. nih.gov This optimization process often involves introducing various substituents onto the thiophene ring to enhance binding affinity and specificity.

Ring/PositionSubstituent EffectExampleSource(s)
Phenyl Ring (ortho) Small, electron-withdrawing groups can enhance activity.Introduction of Fluoro (F) or Chloro (Cl) groups. researchgate.net
Phenyl Ring (para) Aryl-alkyl substitutions can lead to good inhibitory activity.Para-substituted structures in anti-tubercular agents. researchgate.net
General Hydrophobicity/Lipophilicity (LogP) is a key descriptor.Activity against HCV and Leishmania is strongly correlated with LogP. nih.govmdpi.comresearchgate.net
Thiophene Ring Chemical optimization through substitution can greatly improve potency.Development of specific TLR1/2 agonists from a thiophen-2-yl urea hit. nih.gov

Development of Predictive Models for Optimized Thiourea Scaffold Design

To accelerate the discovery of novel therapeutic agents and rationalize the complex SAR data, researchers have increasingly turned to computational methods, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models. sciencepublishinggroup.comfarmaciajournal.com These predictive models establish a mathematical correlation between the chemical structure of the thiourea derivatives and their biological activity. scichemj.orgnih.gov

The development of a QSAR model typically begins with a series of synthesized and biologically tested thiourea derivatives. sciencepublishinggroup.comscichemj.org For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as:

Hydrophobicity: Often represented by the octanol-water partition coefficient (LogP). nih.govscichemj.org

Electronic Properties: Including electronegativity, polarizability, and partial charges on specific atoms. nih.gov

Steric/Topological Properties: Such as molecular weight, van der Waals volume, and molecular shape indices. nih.govnih.gov

Indicator Variables: Dummy variables that denote the presence or absence of specific structural fragments, like an aromatic group or a particular heterocyclic ring. nih.gov

Using statistical methods like Multiple Linear Regression (MLR), these descriptors are correlated with the measured biological activity (e.g., IC₅₀ or EC₅₀ values). scichemj.orgnih.gov The resulting equation forms the QSAR model, which can then be used to predict the activity of new, yet-to-be-synthesized compounds. For instance, a QSAR study on anti-HCV thiourea derivatives successfully used hydrophobicity and indicator variables to model activity, suggesting that hydrophobic interactions are key, but can be sterically hindered by bulky groups. nih.gov Another model for anticancer thioureas identified lipophilicity (LogP) and specific bond lengths as priority descriptors for predicting activity. scichemj.org

These models have proven to be powerful tools in drug design. sciencepublishinggroup.com They provide key insights into the mechanism of action by highlighting the most influential molecular properties. nih.gov Furthermore, they guide the rational design of new derivatives by allowing for the in silico screening of virtual libraries, prioritizing the synthesis of compounds predicted to have the highest potency. nih.govnih.gov This computational approach streamlines the optimization process, saving significant time and resources in the development of new drugs based on the versatile thiourea scaffold. sciencepublishinggroup.com

Mechanistic Biological Studies of Thiourea Compounds in Preclinical Research Models

In Vitro Enzyme Inhibition and Biochemical Pathway Modulation

The in vitro evaluation of N-phenethyl-N'-(2-thienylmethyl)thiourea and related thiourea (B124793) derivatives has unveiled interactions with several key enzymes and biochemical pathways. These studies are crucial for elucidating the compound's mechanism of action at a molecular level.

Peptidoglycan biosynthesis is a critical process for bacterial cell wall formation, making its constituent enzymes attractive targets for antimicrobial agents. Key enzymes in this pathway include penicillin-binding proteins (PBPs), such as PBP2a, which is responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA), and Mur ligases (MurC-F), which are essential for the synthesis of the peptide side chain of peptidoglycan. nih.govnih.gov

Currently, there are no specific preclinical research studies published that investigate the direct inhibitory activity of this compound on PBP2a or Mur ligases. The exploration of this compound's potential to interfere with bacterial cell wall synthesis remains an uninvestigated area.

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial drugs. nih.govresearchgate.net DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV is crucial for decatenating replicated chromosomes. nih.gov

While direct studies on this compound are not available, various other thiourea derivatives have been identified as inhibitors of these enzymes. For instance, certain N-arylthiourea derivatives have shown inhibitory effects on topoisomerase IV. scbt.com Additionally, some 2-(thio)ureabenzothiazoles have demonstrated potent inhibition of both DNA gyrase and topoisomerase IV, with IC50 values in the low microgram per milliliter range. nih.gov These findings suggest that the thiourea scaffold could be a key pharmacophore for targeting bacterial topoisomerases. However, the specific activity of this compound against these enzymes has yet to be determined.

Table 1: Inhibitory Activity of Related Thiourea Derivatives on Topoisomerases

Compound Class Target Enzyme Reported Activity (IC₅₀)
N-arylthiourea derivatives S. aureus Topoisomerase IV Not specified
2-(thio)ureabenzothiazoles S. aureus DNA Gyrase ATPase < 0.1 µg/mL
2-(thio)ureabenzothiazoles S. aureus Topoisomerase IV 0.008 - 0.012 µg/mL

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com

A variety of compounds containing the thiourea moiety have been synthesized and evaluated for their potential to inhibit AChE and BChE. mdpi.comdrugbank.com However, specific preclinical data on the inhibitory effects of this compound against either acetylcholinesterase or butyrylcholinesterase are not present in the current body of scientific literature. Therefore, its potential as a cholinesterase inhibitor remains to be elucidated.

Macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine that plays a significant role in the inflammatory response and is implicated in various inflammatory diseases and cancer. scbt.com It possesses a unique tautomerase enzymatic activity, the inhibition of which is a key strategy for modulating its pro-inflammatory functions.

Significant insights into the interaction of thiourea-related compounds with MIF come from studies on phenethyl isothiocyanate (PEITC). PEITC has been shown to be an irreversible inhibitor of MIF. The mechanism involves the nucleophilic attack by the N-terminal proline residue of MIF on the isothiocyanate group of PEITC, leading to the formation of a stable, covalent thiourea adduct. This modification induces a conformational change in MIF, which is thought to impair its binding to its receptor, CD74.

Given that this compound contains both the crucial phenethyl group and the thiourea core structure, it is highly plausible that it could act as an inhibitor of MIF through a similar mechanism. The presence of the free thiourea group is considered essential for this activity. nih.gov

Table 2: Mechanistic Details of MIF Inhibition by a Related Compound

Inhibitor Mechanism Consequence
Phenethyl isothiocyanate (forms thiourea adduct) Covalent modification of N-terminal proline of MIF Irreversible inhibition, conformational change, potential impairment of CD74 binding

Cellular Pathway Interrogation in Specific Cell Lines

Investigations at the cellular level provide a broader understanding of a compound's biological effects, including its influence on signaling cascades that regulate immune responses and inflammation.

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a fundamental role in the innate immune system. Upon activation by specific ligands, TLRs initiate downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway, leading to the production and release of pro-inflammatory cytokines such as TNF-α and various interleukins.

Direct studies on the interaction of this compound with TLRs are not currently available. However, compelling evidence from a closely related analog provides a strong basis for a potential mechanism. A study on N-quinoline-N'-(thiophen-2-yl)thiourea analogs identified them as potent and selective agonists of the human TLR1/2 heterodimer. Activation of TLR1/2 by these compounds was shown to recruit the adaptor protein MyD88, leading to the initiation of the NF-κB signaling pathway and the subsequent release of pro-inflammatory cytokines, including TNF-α and IL-1β, in human peripheral blood mononuclear cells (PBMCs).

Considering the shared thiophen-2-yl and thiourea structural motifs, it is hypothesized that this compound may also function as a TLR1/2 agonist, thereby modulating the NF-κB pathway and inducing cytokine release. This remains a key area for future investigation to confirm this potential immunomodulatory activity.

Table 3: Activity of a Structurally Related Thiourea Analog on TLR Signaling

Compound Analog Cellular Target Downstream Pathway Cellular Outcome
N-quinoline-N'-(thiophen-2-yl)thiourea TLR1/2 heterodimer MyD88-dependent NF-κB activation Release of TNF-α and IL-1β

Assessment of Activity Against Microbial Strains (In Vitro Models)

No specific in vitro studies assessing the antimicrobial activity of this compound against bacterial or fungal strains were identified. The antimicrobial properties of various other thiourea derivatives are documented, with some showing activity against Gram-positive bacteria, fungi, and mycobacteria researchgate.netufba.brnih.govmdpi.com. For instance, N-acyl thiourea derivatives have been tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli mdpi.com. However, data pertaining exclusively to this compound is not available in the reviewed literature.

Receptor Binding and Functional Assays (e.g., 5-HT2AR, HIV-1 Reverse Transcriptase)

Specific receptor binding and functional assay data for this compound are not available in the public domain. However, research on structurally similar compounds provides some context for potential biological targets.

HIV-1 Reverse Transcriptase (RT): A class of compounds known as phenethylthiazolylthioureas (PETT) has been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov The lead compound in this series, N-(2-phenethyl)-N'-(2-thiazolyl)thiourea, which is a close structural analog of this compound (differing by a thiazole (B1198619) ring instead of a thienylmethyl group), was found to inhibit HIV-1 RT. nih.gov One compound from this series, known as PETT-2, was shown to be a noncompetitive inhibitor with respect to the dGTP substrate for both HIV-1 and HIV-2 RTs. nih.gov These findings highlight that the phenethylthiourea scaffold is a recognized pharmacophore for HIV-1 RT inhibition, though direct evidence for this compound is lacking.

5-HT2A Receptor: No studies were found that specifically measured the binding affinity of this compound for the 5-HT2A receptor. Research on other series of 1,3-disubstituted thioureas has been conducted to evaluate their affinity for serotonin (B10506) receptors. nih.govuw.edu.pl Within a series of N-alkylthioureas, compounds containing a phenylethyl group were investigated and some derivatives showed very high affinity for the 5-HT2A receptor. nih.govuw.edu.pl Molecular docking studies on these related compounds suggested that hydrogen bonds with Asp155 and Tyr370 residues in the receptor are important for binding. nih.gov This indicates a potential for this class of compounds to interact with the 5-HT2A receptor, but specific assays for this compound have not been reported.

Coordination Chemistry of N Phenethyl N 2 Thienylmethyl Thiourea Analogues

Synthesis and Characterization of Metal Complexes with Thiourea (B124793) Ligands

The synthesis of metal complexes with thiourea analogues typically involves the reaction of the pre-synthesized thiourea ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.orgnih.gov The general procedure consists of dissolving the thiourea derivative, such as an N-aryl-N'-(thien-2-ylmethyl)thiourea analogue, and a metal salt (e.g., chlorides, sulfates, or acetates of copper, nickel, palladium, platinum, gold, or silver) in a solvent like ethanol, methanol, or acetone. ksu.edu.trnih.govsamipubco.com The reaction is often carried out at room temperature or under reflux, and in some cases, a base may be added to facilitate deprotonation of the ligand for chelation. mdpi.comechemcom.com The resulting metal complexes often precipitate from the solution and can be purified by washing with appropriate solvents. mdpi.com For example, copper(II) complexes have been successfully synthesized by reacting N,N-disubstituted thiourea derivatives with anhydrous copper(II) chloride in dimethylformamide at room temperature. mdpi.com Similarly, gold and silver complexes have been prepared by reacting thiourea ligands bearing a phosphine (B1218219) group with gold or silver salts. nih.govmdpi.com

Characterization of these newly formed complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the C=S stretching vibration band upon complexation indicates the involvement of the sulfur atom in bonding to the metal. samipubco.com Changes in the N-H stretching frequencies can also suggest coordination through a nitrogen atom. The appearance of new bands at lower frequencies is attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. samipubco.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to characterize the ligand and confirm its structure. Upon complexation, shifts in the signals of protons and carbons near the coordinating atoms (e.g., NH and C=S) provide further evidence of metal-ligand bonding. mdpi.comnih.gov For complexes with specific nuclei like 31P, NMR is invaluable; for instance, a downfield shift in the 31P signal confirms the coordination of a phosphine group to a metal center. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes reveal information about their geometry. The appearance of ligand-to-metal charge transfer (LMCT) bands and d-d transition bands, which are absent in the free ligand, are characteristic of the metal complex and its coordination environment. mdpi.comimist.ma

X-ray Crystallography: This technique provides definitive proof of the molecular structure, offering precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. nih.govmdpi.comresearchgate.net

Table 1: Synthesis and Spectroscopic Data for Representative Metal Complexes with Thiourea Analogues

ComplexSynthesis MethodKey IR Data (cm⁻¹)Key NMR Data (ppm)UV-Vis λmax (nm)Reference
[CuCl₂(κ¹S-HPMCT)₂] (HPMCT = N-Phenylmorpholine-4-carbothioamide)Reaction of HPMCT with CuCl₂·2H₂O in a 2:1 molar ratio in ethanol.ν(C=S) shifted from free ligand, indicating S-coordination.13C NMR shows a downfield shift for the thiocarbonyl carbon, suggesting decreased electron density upon coordination.Not specified. mdpi.com
[Ag(T2)₂(OTf)] (T2 = a phosphine-containing thiourea)Reaction of T2 with a silver salt. Structure confirmed by X-ray diffraction.Not specified.31P{¹H} NMR shows a downfield shift from -21.33 ppm in the free ligand, confirming P-coordination.Not specified. nih.govmdpi.com
[Cu(II)LCl] (L = azomethine thiourea ligand)Coordination of the ligand with Cu(CH₃COO)₂·H₂O in a 1:1 molar ratio.Disappearance of one N-H vibration; new bands for Cu-O, Cu-S, and Cu-N appear at 603-611, 504-560, and 479-498 cm⁻¹, respectively.Not applicable.Charge transfer and d-d transition bands observed, confirming complex formation. samipubco.comechemcom.com
Cu(II) complexes with 1,3-disubstituted thioureasReaction of thiourea ligand with anhydrous CuCl₂ in DMF.Not specified.Not applicable.LMCT band at 400-420 nm (S→Cu(II)); broad d-d transition band at 700-1400 nm. mdpi.com

Ligand-Metal Binding Modes and Coordination Geometries

Thiourea analogues are versatile ligands capable of coordinating to metal centers in several ways, leading to a variety of coordination geometries. mdpi.comuobasrah.edu.iq The specific binding mode depends on the nature of the metal ion, the substituents on the thiourea nitrogen atoms, the reaction conditions, and the presence of other ancillary ligands. nih.govmdpi.com

The most common binding modes for thiourea derivatives are:

Monodentate Coordination: The ligand binds to the metal center exclusively through the soft sulfur atom of the thiocarbonyl group (C=S). mdpi.comresearchgate.netnih.gov This is a very common mode, resulting in neutral complexes, for instance, with Cu(I) where the ligand coordinates terminally via the sulfur atom. researchgate.net

Bidentate Chelation: The ligand binds to the metal through two donor atoms simultaneously, forming a stable chelate ring. For N-acyl or N-benzoyl thiourea analogues, this often occurs via the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-coordination) after deprotonation of the amide proton. nih.govresearchgate.net In other analogues, particularly those with heterocyclic substituents like pyridine (B92270) or in the presence of a base, coordination can occur through a nitrogen atom and the sulfur atom (N,S-coordination). mdpi.comnih.govresearchgate.net For example, some thiourea derivatives act as bidentate N,S-donors in mononuclear nickel(II) complexes. core.ac.uk

The thiophene (B33073) ring itself can also participate in coordination, although it often remains a non-coordinating group. nih.gov When it does coordinate, it can bind to the metal through its sulfur atom (S-coordination) or through its π-system in various hapticities (η², η⁴, η⁵). researchgate.net

These different binding modes give rise to various coordination geometries around the metal center. Common geometries observed for metal complexes with thiourea-type ligands include:

Tetrahedral: Often found for d¹⁰ metal ions like Cu(I) and Zn(II), as well as for some Ni(II) complexes. researchgate.netcardiff.ac.ukresearchgate.net X-ray diffraction studies of some Cu(I) complexes with N,N'-disubstituted thioureas have confirmed a distorted tetrahedral geometry with the ligand coordinated through the sulfur atom. researchgate.net

Square Planar: This geometry is common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). researchgate.netcore.ac.ukresearchgate.net

Octahedral: This geometry is often observed when the metal coordinates to multiple ligands or when solvent molecules also coordinate to the metal center. cardiff.ac.ukniscpr.res.in For instance, some Ni(II) complexes with N-phenethyl-iminodiacetate-like ligands adopt an octahedral geometry with three coordinated water molecules. niscpr.res.in

Linear: Observed for some d¹⁰ metal complexes, such as certain Au(I) complexes where coordination occurs only through a phosphorus atom of a phosphine-functionalized thiourea ligand. nih.govmdpi.com

Table 2: Coordination Modes and Geometries of Metal Complexes with Thiourea Analogues

Metal IonLigand TypeBinding ModeCoordination GeometryReference
Cu(I)N,N'-disubstituted thioureaMonodentate (κ¹-S)Distorted Tetrahedral researchgate.net
Ni(II)N,N'-disubstituted phenyl thioureaBidentateFour-coordinate (likely square planar) researchgate.net
Au(I)Phosphine-functionalized thioureaMonodentate (P-coordination)Linear nih.govmdpi.com
Ag(I)Phosphine-functionalized thioureaBidentate (P,S-chelate)Tetrahedral nih.govmdpi.com
Ru(II)Chiral aroyl thioureaMonodentate (S-coordination)Half-sandwich "piano-stool" nih.gov
Pd(II)Disubstituted thioureaBidentate (O,S-chelate)Not specified (cationic complex) nih.gov

Influence of Metal Complexation on the Chemical Reactivity and Biological Activity of Thiourea Derivatives

The coordination of a thiourea derivative to a metal center can significantly alter its chemical and biological properties. nih.govresearchgate.net While many thiourea ligands themselves show modest biological activity, their metal complexes often exhibit substantially enhanced efficacy. nih.govmdpi.comnih.gov This enhancement is a cornerstone of medicinal inorganic chemistry and is attributed to several factors.

Enhanced Biological Activity:

Anticancer Activity: Numerous studies have demonstrated that metal complexation can transform a relatively non-toxic thiourea ligand into a potent cytotoxic agent against various cancer cell lines. nih.govmdpi.comnih.gov For example, while certain phosphine-functionalized thiourea ligands showed little to no cytotoxicity, their corresponding gold(I) and silver(I) complexes triggered excellent cytotoxic responses in HeLa, A549, and Jurkat cancer cells. nih.govmdpi.com The activity of the complex is often influenced by the choice of metal and any ancillary ligands present. nih.gov In some cases, palladium(II) complexes of thioureas showed cytotoxicity against tumor cells, whereas the free ligands were inactive, indicating that the metal-ligand binding is crucial for the antitumor effect. nih.gov

Antimicrobial Activity: The antimicrobial properties of thiourea derivatives are also generally amplified upon complexation. nih.govresearchgate.netnih.govprimescholars.com According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion by delocalizing its positive charge over the chelate ring. This increases the lipophilicity of the complex, facilitating its penetration through the lipid membrane of microorganisms like bacteria and fungi, thereby increasing its biological activity. nih.gov Copper complexes, in particular, often show greater activity than the free ligands and other metal complexes, which is ascribed to the effect of the copper ion on normal cell processes. nih.govnih.gov

Changes in Chemical Reactivity:

Redox Properties: Coordination to a metal ion, especially a redox-active one like copper, can modulate the electronic properties of the thiourea ligand. mdpi.comnih.gov The ability of copper to cycle between different oxidation states (e.g., Cu(II) and Cu(I)) is often implicated in its biological mechanism of action, which can involve the generation of reactive oxygen species (ROS). nih.gov

Catalytic Activity: Metal complexes of thiourea derivatives have been investigated as catalysts. For instance, an Fe(II) catalyst supported on silica (B1680970) nanoparticles and containing an acyl thiourea ligand was used for the transfer hydrogenation of various carbonyl compounds. nih.gov The coordination environment created by the thiourea ligand can stabilize the metal center and facilitate the catalytic cycle.

Table 3: Comparison of Biological Activity of Thiourea Ligands and Their Metal Complexes

Ligand/ComplexActivity TypeTest Organism/Cell LineResultReference
Thiourea Ligands (T1, T2)AnticancerHeLa, A549, JurkatDo not exhibit relevant cytotoxicity. nih.govmdpi.com
Gold(I) and Silver(I) complexes of T1/T2AnticancerHeLa, A549, JurkatCoordination to the metal triggers excellent cytotoxic values. nih.govmdpi.com
[Cu(II)LCl] (azomethine thiourea)AnticancerHepG-2 & A549 cell linesShowed the best cytotoxicity with IC₅₀ values of 2.41 and 1.88 µg/ml, respectively. echemcom.com
Thiourea derivative ligandsAntifungal (Anti-yeast)Candida speciesGenerally less active than their metal complexes. researchgate.netnih.gov
Copper(II) complexesAntifungal (Anti-yeast)Candida speciesMore active against tested yeasts compared to Nickel(II) complexes and free ligands. researchgate.netnih.gov
Pt(II) complex of HPMCTAnticancerMCF-7 (breast cancer)Showed promising activity (IC₅₀ = 12.72 µM) compared to the negligible effect of the free ligand (IC₅₀ = 80.30 µM). mdpi.com

Future Directions and Emerging Research Avenues for N Phenethyl N 2 Thienylmethyl Thiourea

Integration of Artificial Intelligence and Machine Learning in Thiourea (B124793) Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, moving beyond traditional screening methods to a more predictive and targeted approach. nih.gov For thiourea derivatives like N-PHENETHYL-N'-(2-THIENYLMETHYL)THIOUREA, these technologies offer powerful tools for accelerating the design-synthesize-test cycle.

Deep learning models, particularly recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast libraries of known chemical structures and their associated biological activities. bham.ac.uknih.gov These models learn the underlying rules of chemical syntax and structure-activity relationships, enabling them to generate novel molecular structures de novo. researchgate.net Starting with the this compound scaffold, these generative models can propose modifications predicted to enhance potency, selectivity, or pharmacokinetic properties.

Table 1: Application of AI/ML Methodologies in Thiourea Derivative Design

AI/ML Methodology Potential Application for this compound Expected Outcome
Generative Models (e.g., RNN, GANs) Generation of novel analogs based on the core thiourea scaffold. Discovery of new chemical entities with potentially improved biological activity. bham.ac.uknih.gov
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity for newly designed, unsynthesized compounds. Prioritization of synthetic efforts on the most promising candidates.
Multi-Parameter Optimization (MPO) Simultaneous optimization of potency, selectivity, and ADMET properties. Design of well-rounded drug candidates with a higher probability of clinical success. researchgate.net

| Reinforcement Learning | Iterative refinement of molecular structures to achieve a desired target profile. | Accelerated lead optimization process. bham.ac.uk |

Exploration of Novel Therapeutic Target Classes

The structural features of this compound, namely the phenethylamine (B48288) and thiourea moieties, suggest a broad potential for interaction with various biological targets. Historically, compounds containing these fragments have shown activity against a wide range of protein families. mdpi.comnih.gov

The phenethylamine backbone is a well-established pharmacophore found in ligands for neurotransmitter receptors and transporters. mdpi.com This suggests that this compound and its derivatives could be investigated as modulators of targets within the central nervous system (CNS). For instance, the 5-Hydroxytryptamine (5-HT) receptor family, implicated in conditions like depression, anxiety, and migraine, represents a potential target class. mdpi.com Similarly, the dopamine (B1211576) transporter (DAT), a key target for psychostimulants and antidepressants, could be explored. mdpi.com

The thiourea group is known for its ability to form key hydrogen bond interactions within protein binding sites, a feature leveraged in many approved drugs. nih.gov For example, diaryl ureas like Sorafenib are potent inhibitors of multiple receptor tyrosine kinases involved in cancer progression. nih.gov This precedent suggests that this compound could be explored for activity against various kinases. Moreover, the phenethylthiazolylthiourea (PETT) family of compounds has been developed as non-nucleoside inhibitors of HIV-1 reverse transcriptase, highlighting another potential therapeutic area. mdpi.com

Table 2: Potential Novel Therapeutic Target Classes for Thiourea Derivatives

Target Class Rationale based on Structural Analogs Potential Therapeutic Areas
5-Hydroxytryptamine (5-HT) Receptors The phenethylamine moiety is a common feature in 5-HT receptor ligands. mdpi.com Depression, Anxiety, Migraine
Dopamine Transporter (DAT) Phenethylamine structures are known to interact with DAT. mdpi.com Depression, CNS Disorders
Receptor Tyrosine Kinases (RTKs) The urea (B33335)/thiourea motif is a key interacting group in kinase inhibitors like Sorafenib. nih.gov Oncology

| HIV-1 Reverse Transcriptase | The related phenethylthiazolylthiourea (PETT) family are known inhibitors. mdpi.com | Antiviral Therapy |

Advanced Mechanistic Studies using Proteomics and Metabolomics Approaches

To fully understand the therapeutic potential and mechanism of action of this compound, advanced "omics" technologies are indispensable. Proteomics and metabolomics offer a global, unbiased view of the molecular changes induced by a compound within a biological system, providing insights far beyond single-target assays. nih.gov A structurally related compound, N-(2-Phenylethyl)thiourea, is already utilized as a biochemical for proteomics research. scbt.com

A typical workflow would involve treating a relevant cell line or animal model with the compound and subsequently analyzing changes in the proteome (the entire set of proteins) and the metabolome (the complete set of small-molecule metabolites). nih.gov Using techniques like mass spectrometry, researchers can identify hundreds to thousands of proteins and metabolites that are differentially expressed or modified following treatment. nih.gov

Bioinformatic analysis of these datasets can reveal the specific cellular pathways and networks that are perturbed by the compound. For instance, an increase in glycolytic enzymes and a decrease in lipid metabolites might suggest a role in metabolic regulation. nih.gov This integrated approach can help identify the primary molecular targets, uncover off-target effects, and elucidate the downstream consequences of target engagement, providing a comprehensive understanding of the compound's mechanism of action. nih.gov

Table 3: Hypothetical Proteomics/Metabolomics Workflow for Mechanistic Studies

Step Technique Objective
1. System Perturbation Cell culture or animal model treatment with this compound. Induce cellular changes for downstream analysis.
2. Sample Analysis Liquid Chromatography-Mass Spectrometry (LC-MS) of proteins (proteomics) and small molecules (metabolomics). Identify and quantify thousands of proteins and metabolites. nih.gov
3. Data Processing Identification of differentially expressed molecules compared to a control group. Pinpoint the specific molecules affected by the compound.

| 4. Pathway Analysis | Bioinformatic tools (e.g., KEGG Enrichment Analysis). | Map the affected molecules to known biological pathways to understand the mechanism of action. nih.gov |

Development of Sustainable and Green Synthetic Methodologies for Thiourea Derivatives

In line with the global push for environmental responsibility, the development of sustainable and green synthetic methods is becoming a priority in chemical research. Traditional methods for synthesizing thioureas can involve hazardous reagents and solvents. researchgate.net Future research will increasingly focus on creating these valuable compounds through more eco-friendly processes.

Recent advancements have demonstrated the feasibility of green synthesis for thiourea derivatives. One promising approach involves using water as a solvent and solar energy as a clean and abundant energy source, eliminating the need for volatile organic solvents and conventional heating. researchgate.net Another innovative method utilizes cyrene, a bio-based solvent derived from cellulose, as a green alternative to traditional solvents like tetrahydrofuran (B95107) (THF), achieving high yields in a one-pot reaction. nih.gov

These green methodologies often lead to simpler purification procedures, reduced waste generation, and lower energy consumption. researchgate.net Applying these principles to the synthesis of this compound would involve adapting existing protocols to use environmentally benign solvents, catalysts, and energy sources. The goal is to develop a synthetic route that is not only efficient and high-yielding but also aligns with the principles of green chemistry, minimizing the environmental footprint from laboratory-scale synthesis to potential industrial production.

Table 4: Comparison of Conventional vs. Green Synthesis Approaches for Thioureas

Parameter Conventional Methods Green/Sustainable Methods
Solvent Often uses volatile organic compounds (VOCs) like THF or acetone. mdpi.com Water researchgate.net or bio-based solvents like cyrene. nih.gov
Energy Source Conventional heating (e.g., oil baths). Solar thermal energy. researchgate.net
Reagents May involve toxic reagents like thiophosgene. researchgate.net Use of less hazardous starting materials.
Waste Profile Higher generation of solvent and chemical waste. Reduced waste, simpler workup. researchgate.net

Q & A

Q. What are the recommended synthetic routes for N-Phenethyl-N'-(2-thienylmethyl)thiourea, and what analytical techniques confirm its purity and structure?

The compound is synthesized via condensation of phenethyl isothiocyanate with 2-thienylmethylamine under nitrogen atmosphere to prevent oxidation. Purification involves recrystallization from ethanol/water (3:1 v/v). Structural confirmation uses ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, thiourea carbons at δ 40–45 ppm) and IR spectroscopy (N-H stretches at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 291.0821) .

Q. What structural features of this compound contribute to its biological activity?

The thiourea core (-NH-CS-NH-) enables hydrogen bonding with biological targets, while the phenethyl and thienylmethyl groups enhance lipophilicity for membrane penetration. Computational studies (DFT) show electron-withdrawing effects from the thienyl group increase electrophilicity at the thiocarbonyl sulfur, enhancing reactivity with cysteine residues in enzymes .

Q. Which in vitro assays are commonly used to evaluate the anticancer potential of this compound?

Standard assays include:

  • Mitochondrial membrane potential (ΔψM) measurement using JC-1 dye in MCF-7 cells.
  • Caspase-9 activation via fluorometric substrates (e.g., LEHD-AMC).
  • Bcl-2/Bax ratio analysis by Western blotting to quantify pro-apoptotic effects .

Advanced Research Questions

Q. How does this compound induce intrinsic apoptosis, and what experimental evidence supports this mechanism?

The compound disrupts ΔψM, leading to cytochrome c release from mitochondria into the cytosol. In HeLa cells, this activates caspase-9 (EC₅₀ = 12 µM) and downstream caspase-3. Knockdown experiments (siRNA) confirm Bcl-2 downregulation is critical for apoptosis initiation. Dose-dependent ROS generation (measured via DCFH-DA) further exacerbates mitochondrial dysfunction .

Q. What computational strategies optimize the design of thiourea derivatives for target-specific binding?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates Fukui indices to identify reactive sites. Molecular docking (AutoDock Vina) against caspase-3 (PDB: 1PAU) reveals binding affinities (ΔG = -8.2 kcal/mol) driven by hydrogen bonds between the thiourea sulfur and Arg164. QSAR models correlate logP values (>2.5) with enhanced blood-brain barrier permeability .

Q. How can researchers resolve contradictions in reported toxicity profiles of thiourea analogs?

Discrepancies in carcinogenicity data (e.g., murine studies showing thyroid adenomas at 500 ppm but not 100 ppm) require:

  • Dose-response meta-analysis to identify NOAEL (No Observed Adverse Effect Level).
  • Species-specific metabolic profiling (e.g., CYP450 isoform activity).
  • In silico toxicity prediction using tools like ProTox-II to prioritize low-risk derivatives .

Q. What methodologies validate the compound’s role as a corrosion inhibitor in material science applications?

Electrochemical impedance spectroscopy (EIS) in 1M HCl shows 95% inhibition efficiency at 5 mM. Adsorption isotherms (Langmuir model) confirm monolayer formation on carbon steel surfaces. Quantum chemical parameters (e.g., ΔN = 0.72) derived from HOMO-LUMO gaps correlate with electron donation capacity to metal d-orbitals .

Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic properties?

Fluorination at the phenethyl para position increases metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analog in rat liver microsomes). LogD (octanol-water) shifts from 2.1 to 1.6, improving aqueous solubility. PET imaging with ¹⁸F-labeled analogs demonstrates enhanced blood-brain barrier penetration in murine models .

Methodological Notes

  • Spectral Data Gaps : IR and Raman spectra for this specific compound are not widely published; researchers should prioritize experimental characterization .
  • Biological Replication : Use ≥3 independent replicates in apoptosis assays to account for cell line heterogeneity .
  • Computational Validation : Cross-check docking results with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

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